4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
Description
This compound is a synthetic small molecule featuring a tetrahydro-2H-pyran core substituted with a 2-methoxyphenyl group at the 4-position. The carboxamide linkage connects this scaffold to a 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl moiety. The methoxy group enhances lipophilicity, while the tetrahydroisoquinoline component may confer selective binding to biological targets such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-5-3-2-4-18(19)22(9-12-28-13-10-22)21(26)24-16-7-6-15-8-11-23-20(25)17(15)14-16/h2-7,14H,8-13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJXQXBVKRANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydroisoquinoline core, which is often associated with various biological activities. The presence of the methoxyphenyl group and the tetrahydropyran structure suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action :
Neuroprotective Effects
The neuroprotective potential of similar tetrahydroisoquinoline derivatives has been explored in models of neurodegenerative diseases. The compound may exert its effects by:
- Modulating Neurotransmitter Systems : It could act on dopamine receptors, influencing dopaminergic signaling pathways implicated in conditions like Parkinson's disease .
- Oxidative Stress Reduction : Compounds in this class have shown antioxidant properties that can mitigate oxidative damage in neuronal cells .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar functionalities have demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- In Vitro Studies :
- In Vivo Models :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s closest analogs share either the tetrahydro-2H-pyran-carboxamide backbone or the tetrahydroisoquinoline subunit. Key differences lie in substituent groups and linkage patterns, which critically influence pharmacological activity and physicochemical properties.
Table 1: Structural Features of Comparable Compounds
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 2-methoxyphenyl group in the target compound enhances membrane permeability compared to the phenyl or thiophene analogs .
- Hydrogen-Bonding Capacity: The 1-oxo group in the tetrahydroisoquinolin subunit provides a hydrogen-bond acceptor, absent in the thiophene-carbonyl variant .
- Metabolic Stability: The oxadiazole-containing analog may exhibit faster hepatic clearance due to reduced steric hindrance, whereas the tetrahydroisoquinolin scaffold in the target compound could prolong half-life via π-π interactions with plasma proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
